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Compound of Interest

Compound Name: Umbralisib R-enantiomer

Cat. No.: B1139175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the R-enantiomer of

Umbralisib (also known as TGR-1202) as a selective inhibitor to investigate the physiological

and pathological roles of the Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway.

Introduction
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that governs a

multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1]

The PI3K family is divided into several classes, with Class IA PI3Ks being essential for

signaling downstream of various immune receptors.[2] The p110δ (PI3Kδ) isoform, encoded by

the PIK3CD gene, is predominantly expressed in hematopoietic cells and plays a crucial role in

the development, activation, and function of lymphocytes.[2][3] Dysregulation of PI3Kδ

signaling is implicated in various hematological malignancies and autoimmune diseases.[3][4]

Umbralisib (TGR-1202) is a potent and selective, orally active dual inhibitor of PI3Kδ and

casein kinase-1-ε (CK1ε).[5][6] Its activity resides in the R-enantiomer.[7] This compound

provides a valuable tool for researchers to dissect the intricate functions of the PI3Kδ pathway

in both normal and diseased states.
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The PI3Kδ signaling cascade is initiated by the activation of various cell surface receptors,

which leads to the recruitment and activation of PI3Kδ. Activated PI3Kδ then phosphorylates

phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger

phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins

containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.[8]

This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt,

which in turn phosphorylates a wide array of downstream substrates, including the mammalian

target of rapamycin (mTOR), to regulate cellular functions.[8]

Umbralisib R-enantiomer exerts its inhibitory effect by binding to the ATP-binding pocket of

the PI3Kδ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3.[9] This blockade of

PIP3 production leads to the subsequent inhibition of downstream signaling, including the

phosphorylation of Akt.[5][10]

Caption: PI3Kδ signaling pathway and the inhibitory action of Umbralisib R-enantiomer.

Quantitative Data
The following table summarizes the in vitro potency of Umbralisib.

Assay Type Target Metric Value (nM) Reference

Enzymatic Assay PI3Kδ IC50 22.2 [11]

Cell-based Assay PI3Kδ EC50 24.3 [11]

Cell Proliferation
Human Whole

Blood CD19+
IC50 100-300 [5][11]

Experimental Protocols
Here are detailed protocols for key experiments to investigate the PI3Kδ signaling pathway

using Umbralisib R-enantiomer.

In Vitro PI3Kδ Kinase Assay
This assay measures the direct inhibitory effect of Umbralisib R-enantiomer on the enzymatic

activity of PI3Kδ. A common method is a luminescence-based assay that quantifies ADP
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production.[12][13]
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Caption: Workflow for an in vitro PI3Kδ kinase inhibition assay.

Protocol (Adapted from ADP-Glo™ Kinase Assay principles[12][13]):

Reagent Preparation:

Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2,

0.025mg/ml BSA).[12]

Prepare serial dilutions of Umbralisib R-enantiomer in the kinase buffer. Include a DMSO

control.

Prepare a solution of recombinant PI3Kδ enzyme and its lipid substrate (e.g., PIP2) in

kinase buffer.

Kinase Reaction:

In a 384-well plate, add the PI3Kδ enzyme/substrate mix to each well.

Add the serially diluted Umbralisib R-enantiomer or DMSO control to the respective

wells.

Incubate at room temperature for 15-30 minutes.

Initiate the reaction by adding a solution of ATP (e.g., final concentration of 10-25 µM).[12]

[14]

Incubate the plate at room temperature for 1 hour.[14]

Signal Detection:

Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP.

Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a

luminescent signal.
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Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

Data Analysis:

Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100%

inhibition).

Plot the percentage of inhibition against the logarithm of the Umbralisib R-enantiomer
concentration.

Calculate the IC50 value using a sigmoidal dose-response curve fit.

Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol determines the effect of Umbralisib R-enantiomer on the downstream PI3Kδ

signaling pathway by measuring the phosphorylation status of Akt, a key downstream effector.

[15][16]

Cell Culture and Treatment:

Culture a relevant cell line (e.g., lymphoma or leukemia cell lines) to 70-80% confluency.

Treat the cells with various concentrations of Umbralisib R-enantiomer (e.g., 10 nM to 10

µM) for a specified time (e.g., 2-4 hours).[5] Include a DMSO-treated control.

If necessary, stimulate the pathway after inhibitor treatment (e.g., with anti-IgM) to ensure

robust Akt phosphorylation in the control group.[17]

Protein Lysate Preparation:

Wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to

preserve phosphorylation states.[18][19]
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Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15

minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

SDS-PAGE and Western Blotting:

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.[18]

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to reduce

non-specific antibody binding.[15][19]

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473)

overnight at 4°C, diluted in 5% BSA/TBST.[16]

Wash the membrane three times with TBST for 5 minutes each.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again three times with TBST.

To ensure equal protein loading, strip the membrane and re-probe with an antibody for

total Akt.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands

using a chemiluminescence imaging system.

Quantify the band intensities using densitometry software.

Normalize the phospho-Akt signal to the total Akt signal for each sample.
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Cell Proliferation Assay
This assay assesses the impact of PI3Kδ inhibition by Umbralisib R-enantiomer on the

growth and viability of cancer cell lines.

Cell Seeding:

Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere

overnight.

Compound Treatment:

Treat the cells with a range of concentrations of Umbralisib R-enantiomer. Include a

vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[17][20]

Viability Measurement (using MTT/WST-1 Assay[21]):

Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the

formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a

microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay via Flow Cytometry
This method quantifies the induction of apoptosis following treatment with Umbralisib R-
enantiomer using Annexin V and Propidium Iodide (PI) staining.[22][23]
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Caption: Experimental workflow for apoptosis analysis by flow cytometry.

Protocol (Adapted from Annexin V/PI Staining principles[24][25]):
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Cell Treatment:

Seed cells in 6-well plates and treat with desired concentrations of Umbralisib R-
enantiomer for 24-48 hours. Include appropriate controls.

Cell Harvesting and Staining:

Harvest both adherent and floating cells.

Wash the cells with cold PBS and centrifuge.

Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately

1 x 10^6 cells/mL.[24]

Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

Incubate the cells for 15 minutes at room temperature in the dark.[24]

Flow Cytometry Analysis:

Add 400 µL of 1X Annexin-binding buffer to each tube.[24]

Analyze the samples immediately on a flow cytometer.

Gate the cell populations based on their fluorescence signals:

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Data Analysis:

Quantify the percentage of cells in each quadrant for each treatment condition.
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Compare the percentage of apoptotic cells (early + late) in treated samples to the control

samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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